

Spectroscopic and Synthetic Profile of tert-Butyl Benzylglycinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for **tert-butyl benzylglycinate**. Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values derived from analogous compounds and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for the synthesis, identification, and characterization of **tert-butyl benzylglycinate** in a laboratory setting.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-butyl benzylglycinate**. These predictions are based on the analysis of structurally related compounds and known spectroscopic trends.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.35 - 7.25	Multiplet	5H	Ar-H
~3.80	Singlet	2H	-N-CH ₂ -Ph
~3.40	Singlet	2H	-N-CH ₂ -COO-
~2.50	Broad Singlet	1H	NH
~1.45	Singlet	9H	-C(CH3)3

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl3

Chemical Shift (δ, ppm)	Assignment	
~171	C=O (Ester)	
~138	Ar-C (Quaternary)	
~129	Ar-CH	
~128	Ar-CH	
~127	Ar-CH	
~81	-C(CH₃)₃	
~53	-N-CH₂-Ph	
~52	-N-CH ₂ -COO-	
~28	-C(CH₃)₃	

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Sharp	N-H Stretch
~3030	Medium	Aromatic C-H Stretch
~2970, ~2930	Strong	Aliphatic C-H Stretch
~1735	Strong	C=O Stretch (Ester)
~1495, ~1455	Medium	Aromatic C=C Stretch
~1150	Strong	C-O Stretch (Ester)
~740, ~700	Strong	Aromatic C-H Bend (out-of- plane)

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

m/z	Relative Intensity	Assignment
222.14	High	[M+H]+
166.10	Medium	[M+H - C ₄ H ₈]+
91.05	Very High	[C7H7]+ (Tropylium ion)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **tert-butyl benzylglycinate**.

Synthesis of tert-Butyl Benzylglycinate

This protocol describes a plausible method for the synthesis of **tert-butyl benzylglycinate** via N-alkylation of tert-butyl glycinate with benzyl bromide.

Materials:

- · tert-Butyl glycinate hydrochloride
- Benzyl bromide
- Potassium carbonate (K₂CO₃)
- Acetonitrile (CH₃CN)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of tert-butyl glycinate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
- Stir the suspension vigorously at room temperature for 30 minutes.
- Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

 Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl benzylglycinate.

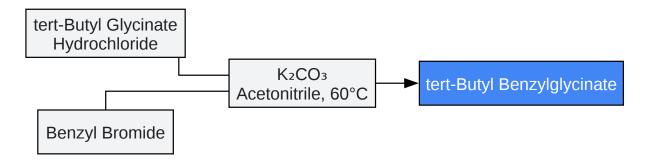
Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

- Prepare a solution of the purified compound (~5-10 mg) in deuterated chloroform (CDCl₃,
 ~0.6 mL).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
- Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

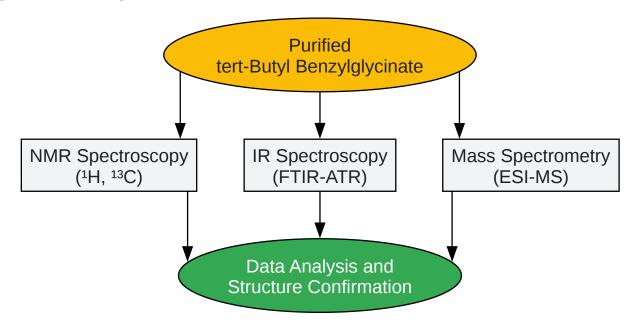
Infrared (IR) Spectroscopy:

- Record the IR spectrum of the purified compound using a Fourier-transform infrared (FTIR)
 spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Apply a small amount of the neat sample directly onto the ATR crystal.
- Acquire the spectrum over the range of 4000-400 cm⁻¹.


Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the solution into an electrospray ionization (ESI) mass spectrometer.
- Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualizations


Synthetic Pathway

Click to download full resolution via product page

Caption: Synthetic scheme for tert-butyl benzylglycinate.

Spectroscopic Characterization Workflow

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

• To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of tert-Butyl Benzylglycinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2734447#spectroscopic-data-nmr-ir-ms-of-tert-butyl-benzylglycinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com